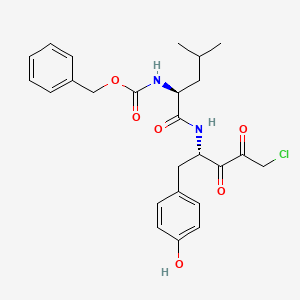
(2-(1-Aminopropyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1-Aminopropyl)phenyl)methanol is an organic compound with the molecular formula C10H15NO It consists of a phenyl ring substituted with a methanol group and an aminopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (2-(1-Aminopropyl)phenyl)methanol involves the reductive amination of 2-acetylphenol with isopropylamine. The reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction, where phenylmagnesium bromide reacts with propylene oxide to form the corresponding alcohol, which is then aminated using ammonia or an amine under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The use of automated systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : (2-(1-Aminopropyl)phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various derivatives, such as secondary amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation, sodium hydride (NaH) for ether formation.
Major Products
Oxidation: 2-(1-Aminopropyl)benzaldehyde, 2-(1-Aminopropyl)acetophenone.
Reduction: 2-(1-Aminopropyl)phenylethanol.
Substitution: 2-(1-Aminopropyl)phenyl chloride, 2-(1-Aminopropyl)phenyl ether.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(1-Aminopropyl)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of aminopropyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may be exploited to develop drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for creating specialized industrial chemicals.
Wirkmechanismus
The mechanism by which (2-(1-Aminopropyl)phenyl)methanol exerts its effects depends on its interaction with molecular targets. The aminopropyl group can form hydrogen bonds and ionic interactions with proteins, enzymes, or receptors, influencing their activity. The phenyl ring may participate in π-π interactions, further modulating the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(1-Aminopropyl)phenyl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
(2-(1-Aminopropyl)phenyl)acetone: Contains a ketone group instead of a methanol group.
(2-(1-Aminopropyl)phenyl)amine: Lacks the methanol group, having only the aminopropyl and phenyl groups.
Uniqueness
(2-(1-Aminopropyl)phenyl)methanol is unique due to the presence of both a hydroxyl group and an aminopropyl group on the phenyl ring. This combination allows for a wide range of chemical reactions and interactions, making it versatile in various applications.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
[2-(1-aminopropyl)phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11)9-6-4-3-5-8(9)7-12/h3-6,10,12H,2,7,11H2,1H3 |
InChI-Schlüssel |
BYRWKULCJOQFRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



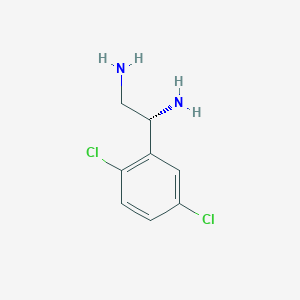

![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)
![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)

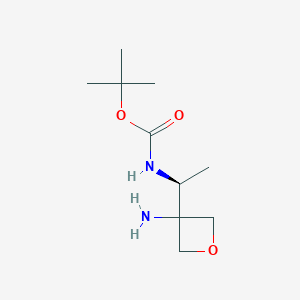
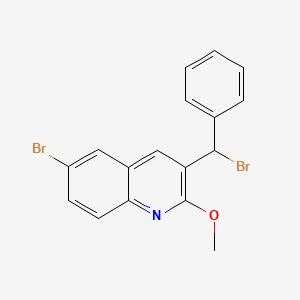
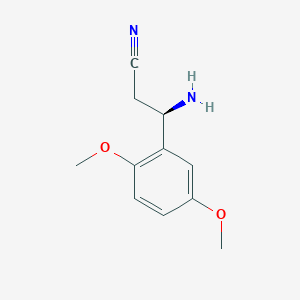
![8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B13045782.png)

